molecular formula C9H10N2S B15358807 2-Thieno[3,2-b]pyridin-5-yl-ethylamine

2-Thieno[3,2-b]pyridin-5-yl-ethylamine

Cat. No.: B15358807
M. Wt: 178.26 g/mol
InChI Key: QXUAKHFENWSACM-UHFFFAOYSA-N
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Description

2-Thieno[3,2-b]pyridin-5-yl-ethylamine is a heterocyclic compound featuring a fused thienopyridine core with an ethylamine substituent at the 5-position. The thienopyridine scaffold combines a sulfur-containing thiophene ring and a pyridine ring, conferring unique electronic and steric properties.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-thieno[3,2-b]pyridin-5-ylethanamine

InChI

InChI=1S/C9H10N2S/c10-5-3-7-1-2-9-8(11-7)4-6-12-9/h1-2,4,6H,3,5,10H2

InChI Key

QXUAKHFENWSACM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)N=C1CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thieno[3,2-b]pyridin-5-ylethanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as thieno[3,2-b]pyridine derivatives, followed by functional group modifications. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: On an industrial scale, the production of 2-thieno[3,2-b]pyridin-5-ylethanamine involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Thieno[3,2-b]pyridin-5-ylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

2-Thieno[3,2-b]pyridin-5-ylethanamine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It has potential therapeutic uses, including anticancer and anti-inflammatory activities.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

2-Thieno[3,2-b]pyridin-5-ylethanamine is similar to other thienopyridine derivatives, such as thieno[2,3-b]pyridine and thieno[3,4-b]pyridine[_{{{CITATION{{{_3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... it is unique in its specific structural features and biological activities. These differences make it valuable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-thieno[3,2-b]pyridin-5-yl-ethylamine:

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
2-Thieno[3,2-b]pyridin-5-ylmethanol Thieno[3,2-b]pyridine Methanol (-CH2OH) Intermediate in organic synthesis; limited solubility data
Ethyl 2-(aryloxo/arylthio)-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate Thieno[2,3-b]pyridine Nitro, cyclopropyl, carboxylate Cytotoxic activity against multidrug-resistant cancer cell lines
2-{2-[4-({5-chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol Pyrrolopyrimidine-pyridine hybrid Ethanol, trifluoromethylphenoxy High molecular complexity; potential kinase inhibition

Key Comparisons

Substituent Effects on Bioactivity The ethylamine group in this compound contrasts with the methanol substituent in its analog (CAS 161004-98-4). Ethylamine’s basicity and hydrogen-bonding capacity may enhance cellular uptake compared to methanol, which lacks ionizable protons . Nitro and carboxylate substituents in thieno[2,3-b]pyridine derivatives (e.g., compounds 3a–e in ) exhibit potent cytotoxicity (IC50 values <10 μM in resistant cancer cells). Ethylamine’s smaller size and charge could modulate target selectivity or reduce off-target effects .

Molecular Complexity and Binding Potential The pyrrolopyrimidine-pyridine hybrid () has a higher atom count (53 atoms) and aromatic bonds (22), suggesting strong π-π stacking and hydrophobic interactions. By comparison, this compound’s simpler structure (estimated 18–20 atoms) may favor metabolic stability but limit multitarget engagement .

Solubility and Pharmacokinetics Methanol derivatives (e.g., ) likely exhibit lower logP values than ethylamine analogs due to reduced hydrophobicity. However, ethylamine’s protonation at physiological pH could improve aqueous solubility relative to neutral substituents like cyclopropyl or trifluoromethyl groups .

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